REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[S:9](Cl)([C:12]1[C:24]2[CH:23]=[CH:22][CH:21]=[C:17]([N:18]([CH3:20])[CH3:19])[C:16]=2[CH:15]=[CH:14][CH:13]=1)(=[O:11])=[O:10]>CN(C)C=O>[S:9]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8])([C:12]1[C:24]2[CH:23]=[CH:22][CH:21]=[C:17]([N:18]([CH3:20])[CH3:19])[C:16]=2[CH:15]=[CH:14][CH:13]=1)(=[O:11])=[O:10]
|
Name
|
|
Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCN
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Insoluble materials were removed by filtration
|
Type
|
STIRRING
|
Details
|
the filtrate was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
After concentration, water and ethyl acetate
|
Type
|
ADDITION
|
Details
|
were added to thereto, and 1 N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ethyl acetate three times
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate twice
|
Type
|
CUSTOM
|
Details
|
The extracts were collected
|
Type
|
WASH
|
Details
|
washed with water three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)NCCCCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |